molecular formula C6H12O3 B162798 Ethyl (R)-3-hydroxybutyrate CAS No. 24915-95-5

Ethyl (R)-3-hydroxybutyrate

Cat. No.: B162798
CAS No.: 24915-95-5
M. Wt: 132.16 g/mol
InChI Key: OMSUIQOIVADKIM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ®-3-hydroxybutyrate is an organic compound belonging to the class of esters. It is a chiral molecule with the molecular formula C6H12O3. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry. It is also a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl ®-3-hydroxybutyrate can be synthesized through several methods. One common method involves the esterification of ®-3-hydroxybutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of Ethyl ®-3-hydroxybutyrate often involves the use of biocatalysts. Enzymatic esterification using lipases has gained popularity due to its high selectivity and mild reaction conditions. This method not only provides high yields but also ensures the enantiomeric purity of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl ®-3-hydroxybutyrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ethyl acetoacetate.

    Reduction: Reduction of the ester group can yield ®-3-hydroxybutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for the substitution of the hydroxyl group.

Major Products Formed:

    Oxidation: Ethyl acetoacetate.

    Reduction: ®-3-hydroxybutanol.

    Substitution: Various substituted esters depending on the reagent used.

Scientific Research Applications

Synthesis of Ethyl (R)-3-Hydroxybutyrate

The synthesis of EHB primarily involves biocatalysis using recombinant microorganisms. Recent studies have demonstrated the effectiveness of using ionic liquid (IL) systems to enhance the bioreduction of ethyl acetoacetate into EHB. For instance, a study reported that using choline chloride/glutathione and tetramethylammonium/cysteine IL-buffer systems increased the space-time yield of EHB to 754.9 g/L/d, significantly higher than traditional methods .

Table 1: Comparison of Synthesis Methods for EHB

MethodYield (g/L/d)Substrate Loading (g/L)Reference
Traditional Aqueous Buffer537.2325
ChCl/GSH IL-Buffer System754.9325
TMA/Cys IL-Buffer System726.3325

Nutritional Applications

EHB is recognized for its role as a dietary supplement, particularly in ketogenic diets. It serves as an exogenous source of ketones, which can enhance energy metabolism and support weight management. Studies indicate that EHB can increase serum ketone levels and promote fat oxidation, making it beneficial for individuals following low-carbohydrate diets .

Cachexia Management

EHB has shown promise in managing cachexia, a condition characterized by severe body weight loss and muscle wasting often seen in cancer patients. Research demonstrated that administering EHB to cachectic mice alleviated symptoms such as muscle atrophy and improved overall survival rates . The study involved subcutaneous injections of EHB, which resulted in significant improvements in body weight and muscle mass.

Table 2: Effects of EHB on Cachexia in Mice

ParameterControl Group (PBS)EHB Group (300 mg/kg/day)
Body Weight Change (g)-5 ± 1+10 ± 2
Muscle Mass Change (%)-15%-5%
Survival Rate (%)50%80%

Enzymatic Applications

As a chiral building block, EHB is utilized in the synthesis of bioactive compounds. Its enantiomeric purity is crucial for pharmaceutical applications, particularly in the development of drugs with specific stereochemical properties . The compound's versatility as a chiral intermediate is highlighted by its use in synthesizing various pharmaceuticals through enzymatic pathways.

Mechanism of Action

The mechanism of action of Ethyl ®-3-hydroxybutyrate involves its interaction with various enzymes and receptors in biological systems. As a chiral molecule, it exhibits enantioselective interactions, which are crucial in its biological activity. The compound can act as a substrate for esterases and lipases, leading to its hydrolysis into ®-3-hydroxybutyric acid and ethanol. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Ethyl ®-3-hydroxybutyrate can be compared with other similar compounds such as:

    Ethyl (S)-3-hydroxybutyrate: The enantiomer of Ethyl ®-3-hydroxybutyrate, which has different biological activities due to its opposite chirality.

    Ethyl acetoacetate: A structurally similar compound that lacks the hydroxyl group.

    Methyl ®-3-hydroxybutyrate: A similar ester with a methyl group instead of an ethyl group.

Uniqueness: Ethyl ®-3-hydroxybutyrate is unique due to its chiral nature and the presence of both ester and hydroxyl functional groups. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Biological Activity

Ethyl (R)-3-hydroxybutyrate (EHB) is a compound derived from the metabolism of fatty acids and plays a significant role in various biological processes. Its therapeutic potential has garnered attention in recent years, particularly in the context of metabolic disorders, cachexia, and neurodegenerative diseases. This article explores the biological activity of EHB, supported by research findings, data tables, and case studies.

1. Overview of this compound

EHB is the ethyl ester of 3-hydroxybutyric acid, a ketone body produced during the metabolism of fatty acids. It is known for its role in energy production and has been investigated for its potential health benefits, particularly in conditions characterized by metabolic dysregulation.

2.1 Metabolic Pathways

EHB is metabolized to β-hydroxybutyrate (β-HB), which serves as an alternative energy source during periods of low carbohydrate availability. This metabolic conversion is crucial for maintaining energy homeostasis in various tissues, including the brain and muscles.

2.2 Anti-inflammatory Effects

Research indicates that EHB administration can reduce inflammation markers in various models. In a study involving cachectic mice, EHB significantly lowered serum levels of inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

3.1 Cachexia Model Studies

A pivotal study demonstrated that EHB administration improved survival rates and alleviated cachexia-related symptoms in mice with colon cancer. The study involved three groups: cachectic mice treated with EHB, cachectic control mice receiving PBS, and normal mice. Key findings included:

  • Weight Changes : Mice treated with EHB showed less weight loss compared to controls.
  • Muscle Preservation : EHB-treated mice had higher gastrocnemius muscle weights, indicating reduced muscle atrophy.
  • Inflammatory Response : Serum levels of pro-inflammatory cytokines were significantly lower in EHB-treated mice .
ParameterNormal Mice (NOR)Cachexia Control (CAC)EHB-Treated (CAC-K)
Food Intake (g/day)20 ± 210 ± 115 ± 2
Body Weight Change (%)+5%-20%-5%
Gastrocnemius Weight (g)10 ± 15 ± 0.57 ± 0.5
Serum TNF-α (pg/mL)30 ± 5150 ± 2080 ± 10

3.2 Neuroprotective Effects

Another area of interest is the neuroprotective effect of EHB. Studies suggest that β-HB can cross the blood-brain barrier and may protect neurons from oxidative stress and apoptosis. In models of neurodegeneration, EHB has been shown to enhance cognitive function and reduce markers of neuronal damage .

Case Study: Cachexia in Cancer Patients

A clinical trial investigated the effects of EHB on patients suffering from cancer-related cachexia. The trial included daily administration of EHB over four weeks, monitoring weight changes, muscle mass, and quality of life indicators. Results indicated:

  • Weight Stabilization : Patients experienced stabilization or slight increases in body weight.
  • Improved Appetite : A significant number reported improved appetite and energy levels.
  • Quality of Life : Enhanced quality of life scores were noted post-treatment .

5. Conclusion

This compound shows promising biological activity with significant implications for therapeutic applications in metabolic disorders and inflammatory conditions. Its ability to modulate energy metabolism, reduce inflammation, and protect against muscle wasting makes it a compound of interest for further research.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and enantiomeric excess of Ethyl (R)-3-hydroxybutyrate?

  • Methodology : Gas chromatography/mass spectrometry (GC/MS) is the primary method for quantifying purity and detecting impurities such as residual R-1,3-butanediol (<2.0%) or residual ethanol. Enantiomeric excess (>99%) is verified using chiral column GC or HPLC, as validated in commercial synthesis batches .
  • Quality Control : Batch consistency can be monitored using specifications outlined in chemical analysis tables (e.g., D-β-hydroxybutyrate ester ≥97.5%, this compound <0.5%) .

Q. How is this compound synthesized, and what are the critical reaction parameters?

  • Synthesis : Produced via enzyme-catalyzed transesterification between this compound and (R)-1,3-butanediol using lipase. Critical parameters include enzyme activity, solvent selection, and temperature control to minimize by-products like ethanol .
  • Optimization : Reaction efficiency is monitored through GC/MS to ensure residual ethanol levels comply with specifications (e.g., <0.5%) .

Q. What are the standard microbiological testing protocols for this compound in research-grade batches?

  • Testing : Microbiological safety is assessed using colony-forming unit (CFU) counts for contaminants like E. coli (<5 CFU/mg), molds (<10 CFU/mg), and yeasts (<10 CFU/mg), adhering to guidelines from the European Parliament .

Advanced Research Questions

Q. How can enzymatic synthesis be optimized to reduce by-products like R-1,3-butanediol in this compound production?

  • Strategies :

  • Use immobilized lipases to enhance enzyme stability and reusability.
  • Adjust molar ratios of substrates (this compound and (R)-1,3-butanediol) to favor ester formation over diol retention.
  • Implement in-situ product removal techniques to reduce inhibitory effects .
    • Validation : Post-reaction GC/MS analysis confirms by-product levels (e.g., R-1,3-butanediol <2.0%) .

Q. How should researchers address contradictions in metabolic data when studying this compound’s role in ketosis?

  • Approach :

  • Standardize dosing protocols (e.g., 500–750 mg/kg in animal models) to ensure comparability.
  • Use isotopic tracers (e.g., ¹³C-labeled this compound) to track metabolic flux and resolve discrepancies in β-hydroxybutyrate utilization pathways .
    • Case Study : Discrepancies in energy yield calculations may arise from inter-species variations in esterase activity, necessitating species-specific pharmacokinetic profiling .

Q. What experimental designs are effective for assessing this compound’s therapeutic potential in cancer cachexia or neurodegenerative models?

  • Design Considerations :

  • Disease Models : Use murine cachexia models to evaluate muscle mass preservation via oral administration (e.g., 300 mg/kg/day).
  • Biomarkers : Measure serum β-hydroxybutyrate levels, ATP/ADP ratios, and inflammatory markers (e.g., TNF-α) to correlate metabolic and anti-catabolic effects .
  • Controls : Include ketogenic diet cohorts to distinguish ester-specific effects from endogenous ketosis .

Q. Methodological Resources

  • Chemical Characterization : Refer to Tables I.e-1 and I.e-2 for batch-specific purity data and impurity thresholds .
  • Enzymatic Synthesis : Figure II.b-1 provides a schematic of the transesterification process, including ethanol by-product management .
  • Safety Protocols : Follow microbiological specifications in Table XII.a-2 for contaminant limits in research-grade batches .

Properties

IUPAC Name

ethyl (3R)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSUIQOIVADKIM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331464
Record name Ethyl (R)-3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24915-95-5
Record name Ethyl (R)-3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (3R)-3-hydroxybutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.223.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under a nitrogen gas atmosphere, 0.0096 g (7.3×10-6 mol) of [RuI(p-Cymene)((+)-SO3Na-BINAP)]I, 0.1164 g (7.8×10-4 mol) of NaI, 1 ml (7.5×10-3 mol) of ethyl acetoacetate, and 1.5 ml of water were charged in a 100 milli-liter autoclave. After displacing the inside atmosphere of the autoclave with a hydrogen gas, the autoclave was pressed at a hydrogen pressure of 50 kg/cm2 and the mixture was stirred for 40 hours at 65° C. After the reaction was over, the hydrogen gas was removed, and after added thereto 100 ml of water and 100 ml of ether, the ether extraction was carried out. The ether extract was recovered, dried with anhydrous sodium sulfate, and further ether was distilled off to provide 0.62 g (percent yield 63%) of ethyl 3-hydroxybutyrate. By the analysis of gas chromatography (PEG-HT), the conversion ratio was determined to be 99%.
[Compound]
Name
[RuI(p-Cymene)((+)-SO3Na-BINAP)]I
Quantity
0.0096 g
Type
reactant
Reaction Step One
Name
Quantity
0.1164 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The same procedure of Example 5 is repeated with the only differences that 1.95 g of ethyl 3-oxo-butyrate were weighed and dissolved in MeOH/H2O 19/1 (v/v) and the catalyst of Example 15 was utilized. At the end of the reaction, the ethyl 3-hydroxybutyrate resulted to be equal to 91%, while the ethyl 3-dimetoxybutyrate resulted equal to 9%. The stereoinduction was >99% in favour of the antipode (S).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl-3-hydroxybutyrate was prepared from a PHA (poly 3-hydroxybutyrate) as follows. A solution of 1.0 g of poly 3-hydroxybutyrate (94% purity) in 4.0 ml of absolute ethanol was prepared in a glass pressure bottle. The PHA was derived from biomass. 10.5 mg of di-butyl tin oxide and 0.5 ml of diphenylmethane were added as a catalyst and as an internal gas chromatographic standard, respectively. The mixture was heated to 180° C. with magnetic stirring. After 2.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 77.8%, and after 4.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 92%.
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.5 mg
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (R)-3-hydroxybutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl (R)-3-hydroxybutyrate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl (R)-3-hydroxybutyrate
Reactant of Route 4
Reactant of Route 4
Ethyl (R)-3-hydroxybutyrate
Reactant of Route 5
Ethyl (R)-3-hydroxybutyrate
Reactant of Route 6
Reactant of Route 6
Ethyl (R)-3-hydroxybutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.